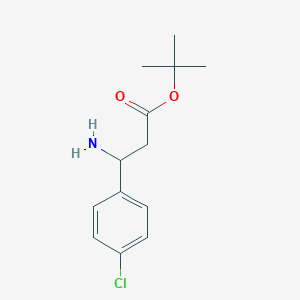

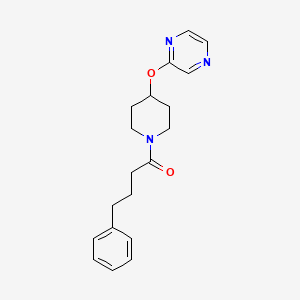

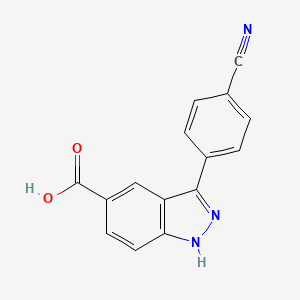

3-(1-Nicotinoylpyrrolidin-3-yl)oxazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O. The O atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .

Synthesis Analysis

Oxazolidines are traditionally prepared by condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Oxazolidines are prone to hydrolysis, the reverse of their syntheses . Perhaps for this reason, their basicity is rarely discussed .Physical And Chemical Properties Analysis

Oxazolidine is a colorless liquid with a density of 1.063 g/mL. It has a melting point of 90 °C (194 °F; 363 K) and a boiling point of 200 °C (392 °F; 473 K) at 20 torr .科学的研究の応用

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of oxazolidine-2,4-diones is a subject of interest due to their biological significance. A notable method involves a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide, providing a novel and convenient access to various oxazolidine-2,4-diones under mild, transition-metal-free conditions (Zhang et al., 2015).

Chemical Reactions : The oxazolidine-2,4-dione scaffold's reactivity and potential for modifications have been explored in various contexts. For instance, the reaction of oxazolidine-2,4-diones with 3-amino-2H-azirines in MeCN at room temperature leads to 3, 4-dihydro-3-(2-hydroxyacetyl)-2H-imidazol-2-ones in good yield, showcasing the scaffold's versatility in undergoing ring enlargements and contractions (Ametamey & Heimgartner, 1990).

Biological Activity

Serine Protease Inhibition : Oxazolidine-2,4-diones have been identified as pseudo-irreversible inhibitors of serine proteases, demonstrating significant inhibitory potency against enzymes such as porcine pancreatic elastase, human neutrophil elastase (HNE), and proteinase-3. The nature of N-substitution on the oxazolidine-2,4-dione scaffold has a large effect on this inhibitory activity, underscoring the potential of these compounds in the development of enzyme inhibitors (Santana et al., 2012).

Hypoglycemic Agents

Hypoglycemic Activity : Certain derivatives of oxazolidine-2,4-diones have been explored for their potential as hypoglycemic agents. For example, benzyloxazolidine-2,4-diones containing oxazole-based side chains were found to lower blood glucose levels in genetically obese mice. This class of compounds, particularly those incorporating a benzofuran structural element, offers significant in vivo potency and highlights the therapeutic potential of oxazolidine-2,4-diones in managing blood glucose levels (Dow et al., 1991).

作用機序

Target of Action

Oxazolidinones, a class of compounds to which this molecule belongs, are known to have unique mechanisms of action that assure high antibiotic efficiency and low susceptibility to resistance mechanisms .

Mode of Action

Oxazolidinones, in general, are known to be protein synthesis inhibitors active against a wide spectrum of multidrug-resistant gram-positive bacteria . They achieve this by binding to the bacterial ribosome and inhibiting protein synthesis .

Biochemical Pathways

It can be inferred from the general mechanism of action of oxazolidinones that they interfere with the protein synthesis pathway in bacteria, leading to their antibacterial effect .

Pharmacokinetics

Oxazolidinones are known to have good oral bioavailability and are widely distributed in the body .

Result of Action

Based on the general mechanism of action of oxazolidinones, it can be inferred that this compound would lead to the inhibition of protein synthesis in bacteria, thereby exerting its antibacterial effect .

将来の方向性

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

特性

IUPAC Name |

3-[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c17-11-8-20-13(19)16(11)10-3-5-15(7-10)12(18)9-2-1-4-14-6-9/h1-2,4,6,10H,3,5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDGFHMIARSTMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2953373.png)

![2-[2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2953384.png)

![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)